molecular formula C11H16ClN B14227173 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride CAS No. 823188-68-7

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Cat. No.: B14227173
CAS No.: 823188-68-7
M. Wt: 197.70 g/mol
InChI Key: SQLVTAUMGJKWLJ-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. In this process, the precursor is hydrogenated in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. The resulting product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

823188-68-7

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-4-2-5-10-6-3-7-12-8-11(9)10;/h2,4-5,12H,3,6-8H2,1H3;1H

InChI Key

SQLVTAUMGJKWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCCC2=CC=C1.Cl

Origin of Product

United States

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